Product packaging for Ethyl 4-oxo-4H-pyran-2-carboxylate(Cat. No.:CAS No. 1551-45-7)

Ethyl 4-oxo-4H-pyran-2-carboxylate

Cat. No.: B183862
CAS No.: 1551-45-7
M. Wt: 168.15 g/mol
InChI Key: YMLYKYFIFFAKJC-UHFFFAOYSA-N
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Description

Ethyl 4-oxo-4H-pyran-2-carboxylate, also known as ethyl comanate, is a simple yet versatile heterocyclic ester that serves as a valuable precursor in the synthesis of various fused-ring heterocyclic systems . First mentioned in the scientific literature in the 19th century, this compound has recently been the subject of modern analytical characterization, with its complete 13C NMR spectrum and X-ray crystal structure reported for the first time in 2024 . The X-ray structure reveals a planar heterocyclic ring and a crystal packing stabilized by weak C–H⋯O=C hydrogen bonds, forming distinctive double ribbons of molecules . The comprehensive NMR data, including C–H coupling constants, provides researchers with critical insights into the electronic structure and hybridisation of the molecule . This compound is offered for Industrial and Scientific Research purposes . It is supplied as a high-purity solid and should be stored sealed in a dry environment at 2-8°C . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses, or for human or veterinary consumption. Please refer to the Safety Data Sheet for safe handling procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8O4 B183862 Ethyl 4-oxo-4H-pyran-2-carboxylate CAS No. 1551-45-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 4-oxopyran-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O4/c1-2-11-8(10)7-5-6(9)3-4-12-7/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMLYKYFIFFAKJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=O)C=CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00497315
Record name Ethyl 4-oxo-4H-pyran-2-carboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1551-45-7
Record name Ethyl 4-oxo-4H-pyran-2-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1551-45-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 4-oxo-4H-pyran-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00497315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Reaction Pathways for Ethyl 4 Oxo 4h Pyran 2 Carboxylate

Established Synthetic Routes to the 4H-Pyran-4-one Core

The foundational methods for synthesizing the 4H-pyran-4-one structure, the central scaffold of ethyl 4-oxo-4H-pyran-2-carboxylate, have been well-documented for over a century. These routes typically involve precursor molecules that undergo cyclization and other transformations to yield the desired pyranone ring.

Thermal Decarboxylation of Precursors (e.g., Monoethyl Chelidonate)

A convenient and long-standing method for the synthesis of this compound is the thermal decarboxylation of monoethyl chelidonate. mdpi.com This process involves heating the precursor, which leads to the loss of a carboxyl group as carbon dioxide and the formation of the target molecule. The first reported synthesis of ethyl comanate in 1885 utilized this approach. mdpi.com

The precursor, monoethyl chelidonate, can be obtained from the incomplete hydrolysis of diethyl chelidonate. mdpi.com Diethyl chelidonate itself is synthesized through a base-induced condensation reaction between diethyl oxalate (B1200264) and acetone. mdpi.comresearchgate.net

Condensation Reactions for Pyran Ring Formation

Condensation reactions are fundamental to the formation of the pyran ring in 4H-pyran-4-one derivatives. A common approach involves the condensation of diethyl oxalate with acetone, which is a key step in the synthesis of chelidonic acid, a precursor to pyran-4-one and its derivatives. mdpi.comwisconsin.edu This reaction is typically base-induced, leading to the formation of a diester which can then be further manipulated. mdpi.comresearchgate.net

Another example involves the reaction of di(bromomethyl)pyranones with N-hydroxyphthalimide, followed by hydrazinolysis to produce di(aminoxymethyl)pyranones. mdpi.com These can then undergo condensation with aromatic aldehydes to form aldoxime derivatives of 4H-pyran-4-ones. mdpi.com

Synthesis as a Side-Product in Pyran-4-one Preparation

Interestingly, this compound can also be formed as a side-product during the large-scale preparation of pyran-4-one. mdpi.com The synthesis of pyran-4-one often starts with the creation of chelidonic acid from diethyl oxalate and acetone, followed by acid hydrolysis and thermal decarboxylation. mdpi.comwisconsin.edu If the hydrolysis of the intermediate diethyl chelidonate is incomplete, some monoethyl chelidonate remains. mdpi.com Subsequent thermal decarboxylation of this mixture yields not only the desired pyran-4-one but also this compound as a higher-boiling point fraction, which can be separated by vacuum distillation. mdpi.com

Table 1: Overview of Established Synthetic Routes

Method Precursor(s) Key Transformation Product
Thermal Decarboxylation Monoethyl chelidonate Heating to remove CO2 This compound
Condensation Reaction Diethyl oxalate and acetone Base-induced condensation Diethyl chelidonate (precursor)
Side-Product Formation Incomplete hydrolysis of diethyl chelidonate Thermal decarboxylation of mixed acids Pyran-4-one and this compound

Advanced Synthetic Strategies for Functionalized this compound Analogues

Modern synthetic chemistry has introduced more sophisticated and efficient methods for constructing pyranone derivatives. These advanced strategies often focus on improving reaction efficiency, atom economy, and the ability to introduce diverse functional groups.

One-Pot Multicomponent Reactions (MCRs) for Pyranone Derivatives

One-pot multicomponent reactions (MCRs) have emerged as a powerful tool for the synthesis of complex molecules like pyranone derivatives from simple starting materials in a single step. nih.govscilit.com These reactions are highly efficient and atom-economical. nih.gov For instance, 4H-pyran templates can be prepared through a one-pot, tandem cascade of Knoevenagel condensation, Michael addition, and cyclization reactions involving aryl aldehydes, malononitrile, and various β-ketoesters. nih.gov Similarly, pyrano[2,3-c]pyrazole derivatives can be efficiently synthesized via one-pot, four-component reactions of ethyl acetoacetate (B1235776), hydrazine (B178648) hydrate (B1144303), aromatic aldehydes, and malononitrile. nih.gov The use of catalysts, often in green and sustainable solvents, is a key feature of these modern MCRs. nih.gov

Catalyst-Mediated Cyclization and Functionalization Approaches

Catalysts play a crucial role in modern organic synthesis, enabling reactions to proceed with higher efficiency and selectivity. In the context of pyranone synthesis, various catalysts have been employed. For example, N-heterocyclic carbenes (NHCs) have been used to catalyze the [2 + 4] cyclization of alkynyl esters with α,β-unsaturated ketones to produce highly substituted 4H-pyran derivatives. organic-chemistry.org Metal catalysts, such as palladium, copper, iron, and gold, are also widely used in the cyclization and functionalization of alkynes to construct various heterocyclic systems, a strategy that can be adapted for pyranone synthesis. rsc.org Furthermore, inexpensive and commercially available nano-powder magnetite or iron(III) oxide can catalyze the construction of 4-substituted-4H-pyrans through a tandem process of aldol (B89426) condensation, Michael-type addition, and dehydrating annulation. organic-chemistry.org

Table 2: Advanced Synthetic Strategies

Strategy Key Features Example Reaction Catalyst/Reagents
One-Pot Multicomponent Reactions (MCRs) High efficiency, atom economy, single-step synthesis Synthesis of 4H-pyran templates Aryl aldehydes, malononitrile, β-ketoesters, piperidine
Catalyst-Mediated Cyclization High selectivity, mild reaction conditions [2+4] cyclization for 4H-pyran derivatives N-heterocyclic carbenes (NHCs)
Catalyst-Mediated Functionalization Tandem reactions, use of inexpensive catalysts Construction of 4-substituted-4H-pyrans Nano-powder magnetite or iron(III) oxide

Regioselective Derivatization of the Pyranone System

The 4-oxo-4H-pyran-2-carboxylate scaffold, a class of γ-pyrones, serves as a versatile platform for the synthesis of more complex heterocyclic systems through regioselective derivatization. The reactivity of the pyrone ring allows for specific modifications at various positions, primarily dictated by the electronic nature of the ring and the reaction conditions employed.

Electrophilic substitution reactions on pyranopyrazoles, which contain a pyrone ring, have shown that the pyrone moiety is more reactive than the pyrazole (B372694) ring. capes.gov.br Specifically, nitration, chlorination, and bromination reactions preferentially occur at the C-5 position of the pyrone ring. capes.gov.br This regioselectivity is attributed to an addition-elimination mechanism. capes.gov.br

Another key strategy for derivatization involves metal-catalyzed cross-coupling reactions. Electrophilic pyrone derivatives can be prepared on a multi-gram scale and subsequently coupled with a variety of nucleophiles to introduce substituents at the C-3 position. organic-chemistry.org Similarly, palladium-catalyzed cross-coupling of cyclic vinyldiazo esters with aryl iodides provides a route to 3-aryl-2-pyrones, which are valuable dienes for Diels-Alder reactions. organic-chemistry.org

The condensation of ethyl 2,4-dioxopentanoate with ethyl trifluoroacetate (B77799) in the presence of sodium ethoxide yields ethyl 4-oxo-6-(trifluoromethyl)-4H-pyran-2-carboxylate. researchgate.net This demonstrates the feasibility of constructing derivatives by selecting appropriate starting materials. The resulting trifluoromethyl-substituted pyrone can be further converted into its corresponding acid and amide. researchgate.net

Furthermore, the core structure is a valuable precursor for creating fused heterocyclic systems. For instance, this compound reacts with 1,2-diaminobenzene. mdpi.com Multi-component reactions also provide a pathway for derivatization. The one-pot reaction between aryl aldehydes, ethyl 2-cyanoacetate, and 4-hydroxy-6-methyl-2H-pyran-2-one, catalyzed by TiCl₄/nano sawdust, yields ethyl 2-amino-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carboxylates. tandfonline.com

Below is a table summarizing various regioselective derivatization reactions of the pyranone system.

Reaction TypeReagents/CatalystPosition of DerivatizationProduct TypeRef
TrifluoroacetylationEthyl trifluoroacetate, NaOEtC-66-(Trifluoromethyl)-4H-pyran-2-carboxylate researchgate.net
Cross-CouplingMetal catalysts, NucleophilesC-33-Substituted-2-pyrones organic-chemistry.org
Cross-CouplingPd catalyst, Aryl iodidesC-33-Aryl-2-pyrones organic-chemistry.org
Electrophilic SubstitutionNitrating/Chlorinating/Brominating agentsC-55-Substituted pyranopyrazoles capes.gov.br
Multi-component ReactionAryl aldehydes, Ethyl 2-cyanoacetate, TiCl₄/nano sawdustFused RingPyrano[4,3-b]pyrans tandfonline.com

Mechanistic Elucidation of Synthetic Transformations

Understanding the mechanisms underlying the synthesis and derivatization of pyranones is crucial for controlling reaction outcomes and improving efficiency. Research has focused on identifying key intermediates, transition states, and the factors that govern selectivity.

Investigation of Key Intermediates and Transition States

The formation of the pyranone ring often proceeds through a series of complex intermediates. In the synthesis of highly functionalized 2-pyrones from silyl (B83357) ketenes, a trimeric intermediate has been isolated and characterized using NMR spectroscopy and single-crystal X-ray diffraction. acs.org A proposed mechanism for the thermal rearrangement of this intermediate involves a 1,5-hydride shift to yield a pre-organized precursor, which then undergoes a 6-exo-dig cyclization. acs.org Subsequent proton transfer and tautomerization lead to the final 2-pyrone product. acs.org

In other pathways, oxocarbenium ions are considered key mechanistic intermediates. researchgate.net Studies involving acid-mediated and microwave-assisted reactions have provided evidence that the formation of these oxocarbenium species can sometimes hinder the desired formation of oxidopyrylium intermediates, which are precursors for [5+2] cycloadditions. researchgate.net

For palladium-catalyzed syntheses, the proposed catalytic cycle often begins with the oxidative addition of a starting material to a Pd(0) complex. nih.gov For example, in the synthesis of difluorinated 2-pyrones from (2E)-2,3-difluoro-3-iodoacrylic acid and terminal acetylenes, the reaction is thought to produce an enynoic acid intermediate. nih.gov This intermediate then undergoes cyclization catalyzed by a Pd(II) species to form the 2-pyrone, followed by reductive elimination that regenerates the Pd(0) catalyst. nih.gov A similar Stille-type carbonylative cross-coupling mechanism is proposed for other palladium-catalyzed pyrone syntheses, involving steps like oxidative addition, CO insertion, transmetallation, and isomerization of a transient 4-acyl-2-cyclobutenone intermediate. nih.gov

A summary of key proposed intermediates in pyranone synthesis is presented below.

Synthetic RouteProposed Key Intermediate(s)Subsequent StepsRef
Thermal rearrangement of silyl ketene (B1206846) trimerProduct of 1,5-hydride shift6-exo-dig cyclization, proton transfer, tautomerization acs.org
Acid-mediated reactionsOxocarbenium ionCan thwart formation of desired oxidopyrylium researchgate.net
Pd-catalyzed alkynylation/cyclizationEnynoic acidPd(II)-catalyzed cyclization, reductive elimination nih.gov
Pd-catalyzed carbonylative cross-coupling4-Acyl-2-cyclobutenoneIsomerization nih.gov

Analysis of Reaction Selectivity and Efficiency

A significant challenge in pyranone synthesis is controlling selectivity, particularly in cyclization reactions. The competition between 5-exo-dig and 6-endo-dig cyclization pathways is a recurring theme. nih.gov While the synthesis of 2-pyrones requires a 6-membered ring, the formation of 5-membered (E)-5-(1-iodoylidene)-2(5H)-furanones can occur as a side reaction during the iodolactonization of (Z)-2-en-4-ynoic acids. nih.gov

The choice of catalyst and reaction conditions plays a pivotal role in directing the selectivity. For instance, N-heterocyclic carbene (NHC) catalysts, in conjunction with an appropriate Lewis acid, have proven effective in favoring the desired 6-endo-dig cyclization. nih.gov Similarly, a CuBr-based catalytic system was developed to overcome selectivity issues in iodolactonization reactions. nih.gov

Reaction efficiency is also highly dependent on the substituents of the starting materials and the catalyst system. In the synthesis of a functionalized 2-pyrone from a silyl ketene, the formation of the product was found to be highly dependent on the nature of the silyl substituents and the alkoxide counterion. acs.org Kinetic studies based on ¹H NMR data have been used to derive rate laws for these transformations, providing a quantitative understanding of the reaction's efficiency under different conditions. acs.org The agreement between kinetic data and rate laws derived from proposed mechanisms lends strong support to the mechanistic hypotheses. acs.org

Ruthenium-catalyzed regioselective homo- and hetero-cross-cyclization of substituted propiolates offers another pathway where selectivity is key. Depending on the reaction partners, this method can yield either α-pyrone-5-carboxylates or α-pyrone-6-carboxylates. organic-chemistry.org The proposed mechanism, supported by experimental evidence, governs the observed regioselectivity. organic-chemistry.org

Advanced Spectroscopic Characterization and Crystallographic Analysis

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy has been a pivotal tool in the structural elucidation of Ethyl 4-oxo-4H-pyran-2-carboxylate. Recent studies have provided the first complete assignment of its 13C NMR spectrum, complementing existing 1H NMR data. mdpi.comresearchgate.net

Full Assignment of 1H and 13C NMR Spectra

The 1H NMR spectrum of the compound has been previously reported in various solvents. mdpi.comresearchgate.net However, a recent comprehensive study not only confirmed these findings but also fully assigned the 13C NMR spectrum for the first time. mdpi.comresearchgate.net The assignments were achieved through a combination of one-dimensional and two-dimensional NMR techniques. The chemical shifts for the protons and carbons are detailed below. mdpi.comresearchgate.net

Atom 1H Chemical Shift (δ ppm) 13C Chemical Shift (δ ppm)
H37.20-
C3-117.8
C4-178.4
H56.44-
C5-118.4
H68.27-
C6-148.1
Ester CO-159.7
CH24.4362.9
CH31.4114.1
C2-152.8

Table 1: 1H and 13C NMR chemical shift assignments for this compound. Data sourced from a study where spectra were recorded in CDCl3. mdpi.comresearchgate.net

Application of Two-Dimensional NMR Techniques (e.g., HSQC, HMBC)

Two-dimensional NMR experiments, specifically Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), were instrumental in the unambiguous assignment of the NMR spectra. mdpi.comresearchgate.net

Determination and Interpretation of C-H Coupling Constants

By recording the 13C NMR spectrum without proton decoupling, researchers were able to determine the one-bond (1JC-H) and multi-bond (nJC-H) coupling constants. mdpi.comresearchgate.net These values provide insight into the hybridization of the carbon atoms. mdpi.comresearchgate.net

A notably large one-bond coupling constant of 199.7 Hz was observed for 1JC6-H6. mdpi.com This is significantly larger than the values for 1JC5-H5 (169.8 Hz) and 1JC3-H3 (172.3 Hz), a finding that aligns well with data for the parent compound, pyran-4-one. mdpi.com The two-bond coupling constants 2JC5-H6 and 2JC6-H5 were measured at 7.8 Hz and 7.2 Hz, respectively, which are also comparable to those of pyran-4-one. mdpi.com

Coupling Constant Value (Hz)
1JC3-H3172.3
1JC5-H5169.8
1JC6-H6199.7
2JC6-H57.2
2JC5-H67.8
1JCH2-H149.2
2JCH2-H(CH3)4.45

Table 2: Selected C-H coupling constants for this compound. mdpi.comresearchgate.net

X-ray Diffraction Crystallography

Single-crystal X-ray diffraction analysis provided definitive proof of the molecular structure and offered a detailed view of its three-dimensional arrangement and intermolecular interactions in the solid state. mdpi.comresearchgate.net

Elucidation of Molecular Conformation and Geometry

The crystallographic data reveals that the 4H-pyran-4-one ring is completely planar. mdpi.com The ethyl ester substituent adopts a conformation where its carbonyl group is positioned anti to the C2-O1 bond of the pyran ring, with a torsion angle (O1–C2–C7–O7) of 180.0°. mdpi.com The crystal structure was determined to be in the orthorhombic space group Pnma. mdpi.com

Crystal Data Parameter Value
FormulaC8H8O4
Molecular Weight168.15 g mol-1
Crystal SystemOrthorhombic
Space GroupPnma
a (Å)7.7844(7)
b (Å)6.4742(6)
c (Å)15.1151(14)
Volume (Å3)761.77(12)
Z4
Calculated Density (g cm-3)1.466

Table 3: Crystallographic data for this compound. mdpi.com

Other Spectroscopic Modalities (e.g., UV, IR, Photoelectron Spectroscopy)

Beyond nuclear magnetic resonance, a suite of other spectroscopic techniques has been employed to elucidate the electronic structure and vibrational properties of this compound. These methods, including Ultraviolet (UV), Infrared (IR), and Photoelectron Spectroscopy, provide complementary insights into the molecule's characteristics. mdpi.com

Ultraviolet (UV) Spectroscopy

The UV spectrum of 4-oxo-4H-pyran derivatives is characterized by distinct absorption maxima resulting from π → π* electronic transitions within the γ-pyrone ring. chempap.org For derivatives of 5-hydroxy-4-oxo-4H-pyran-2-carboxylic acid, these dominant absorption bands are typically observed in the 220–280 nm region. chempap.org The specific absorption maxima are sensitive to the substitution pattern on the pyran ring, with increased conjugation leading to a bathochromic shift (a shift to longer wavelengths). chempap.org

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound and related structures shows characteristic stretching vibrations. chempap.org The most prominent bands include:

C=O Stretching: An intense band corresponding to the carbonyl group of the pyrone ring is typically found in the region of 1630–1740 cm⁻¹. chempap.org

C-O-C Stretching: Vibrations from the ether linkage within the pyran ring are observed around 1210–1310 cm⁻¹. chempap.org

C=C Stretching: Intense bands for the carbon-carbon double bonds within the ring appear at approximately 1490–1580 cm⁻¹. chempap.org

The presence of the ester functional group introduces additional characteristic vibrations.

Photoelectron Spectroscopy

Photoelectron spectroscopy has also been utilized to probe the electronic structure of this compound, providing further details on the energy levels of its molecular orbitals. mdpi.com

Crystallographic Analysis

The precise three-dimensional arrangement of atoms in this compound has been determined by single-crystal X-ray diffraction. mdpi.com This analysis revealed that the compound crystallizes in the orthorhombic system with the space group Pnma. mdpi.com The heterocyclic pyran ring is essentially planar. mdpi.com In the solid state, the molecules are organized into ribbon-like structures formed by weak intermolecular C-H···O=C hydrogen bonds. mdpi.com

Table 1: Crystallographic Data for this compound

ParameterValue
Chemical FormulaC₈H₈O₄
Molecular Weight168.15 g/mol
Crystal SystemOrthorhombic
Space GroupPnma (No. 62)
a (Å)7.7844(7)
b (Å)6.4742(6)
c (Å)15.1151(14)
Volume (ų)761.77(12)
Z4
Calculated Density (g/cm³)1.466
Temperature (K)173

Data sourced from a 2024 study by the MDPI. mdpi.com

Computational Chemistry and Theoretical Modeling of Ethyl 4 Oxo 4h Pyran 2 Carboxylate

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have been pivotal in understanding the molecular geometry and electronic properties of pyran derivatives. bohrium.commaterialsciencejournal.org These methods provide a detailed picture of the molecule's stability, reactivity, and spectroscopic behavior.

The geometric structure of Ethyl 4-oxo-4H-pyran-2-carboxylate has been determined through methods like X-ray diffraction, providing precise data on its conformation. mdpi.com Computational energy minimization calculations are used to find the most stable three-dimensional arrangement of the atoms in the molecule. For this compound, studies show that the heterocyclic pyran ring is completely planar. mdpi.com The ester group attached at the 2-position adopts a conformation where its carbonyl group (C=O) is oriented anti (opposite) to the ring's carbon-oxygen bond. mdpi.com This planarity is a key feature influencing the molecule's electronic properties and how it interacts with other molecules.

Experimental crystallographic data provides the basis for building and validating computational models. The unit cell parameters and key bond dimensions from X-ray analysis offer a precise reference for theoretical calculations. mdpi.com

Table 1: Crystal Data for this compound

ParameterValue
Molecular FormulaC₈H₈O₄
Molecular Weight168.15 g/mol
Crystal SystemOrthorhombic
Space GroupPnma
a (Å)7.7844(7)
b (Å)6.4742(6)
c (Å)15.1151(14)
Volume (ų)761.77(12)
Temperature (K)173
mdpi.com

Table 2: Selected Heterocyclic Ring Dimensions for this compound

Bond/AngleLength (Å) / Angle (°)
O(1)-C(2)1.343(2)
C(2)-C(3)1.341(2)
C(3)-C(4)1.444(2)
C(4)-C(5)1.444(2)
C(5)-C(6)1.336(2)
C(6)-O(1)1.348(2)
C(6)-O(1)-C(2)123.41(12)
O(1)-C(2)-C(3)119.52(14)
mdpi.com

Frontier Molecular Orbital (FMO) theory is a powerful tool within quantum chemistry for predicting the reactivity of a molecule. researchgate.net It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's chemical reactivity and stability. materialsciencejournal.orgresearchgate.net

For pyran derivatives, DFT calculations at levels like B3LYP/6-311G(d,p) are commonly used to determine these orbital energies. materialsciencejournal.orgresearchgate.net A smaller HOMO-LUMO gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net In related 4H-pyran systems, the HOMO is typically distributed across the entire molecule, while the LUMO's location can vary, influencing how the molecule interacts with electrophiles and nucleophiles. materialsciencejournal.orgrsc.org This analysis helps in understanding the molecule's behavior in chemical reactions and its potential to interact with biological targets. researchgate.net

Table 3: Theoretical Quantum Chemical Parameters for a Related Pyran Derivative

ParameterValue (eV)
HOMO Energy-6.73
LUMO Energy-1.66
HOMO-LUMO Gap (ΔE)5.07
Electronegativity (χ)4.19
Chemical Hardness (η)2.53
Electrophilicity Index (ω)3.46
materialsciencejournal.org

Molecular Dynamics Simulations for Ligand-Target Interactions

Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. In drug discovery, MD simulations are invaluable for exploring how a potential drug molecule (a ligand), such as a pyran derivative, interacts with its biological target, typically a protein. ekb.egfrontiersin.org

These simulations can predict the stability of the ligand-protein complex, revealing key interactions like hydrogen bonds and hydrophobic contacts that are crucial for binding. For instance, MD simulations have been used to study pyran-based inhibitors of enzymes like butyrylcholinesterase, implicated in Alzheimer's disease, and the CB2 cannabinoid receptor. semanticscholar.orgucl.ac.be The simulations can show how the ligand settles into the active site of the enzyme and how its conformation might change over time, providing a dynamic view that static docking models cannot capture. semanticscholar.orgucl.ac.be This information is critical for optimizing the structure of the ligand to improve its binding affinity and efficacy.

In Silico Structure-Based Design and Virtual Screening

In silico structure-based design is a computational technique that uses the three-dimensional structure of a biological target to design or discover new drug candidates. nih.gov Virtual screening involves computationally testing large libraries of chemical compounds to identify those that are most likely to bind to the target. mdpi.com

Derivatives of the 4H-pyran scaffold have been the focus of such studies. For example, using a known target structure, such as HIV-1 integrase, researchers can design a combinatorial library of pyran derivatives in silico. frontiersin.orgnih.gov These virtual compounds are then "docked" into the active site of the protein model to predict their binding mode and affinity. nih.govmdpi.com This process allows for the rapid evaluation of thousands of potential compounds, prioritizing a smaller, more promising set for actual synthesis and laboratory testing. frontiersin.org This approach significantly accelerates the drug discovery process by focusing resources on the most viable candidates. nih.gov

Computational Prediction of Reaction Mechanisms and Pathways

Computational chemistry is also a powerful tool for investigating the mechanisms of chemical reactions. By calculating the energies of reactants, transition states, and products, chemists can map out the most likely pathway for a reaction to occur. researchgate.net

For pyran systems, DFT calculations have been employed to study reaction mechanisms like the Diels-Alder reaction. researchgate.net These studies can determine whether a reaction proceeds through a concerted (one-step) or a stepwise mechanism by locating and characterizing the transition state structures. Analysis of charge transfer and reactivity indices can reveal the electronic nature of the reaction, indicating which parts of the molecules are acting as electron donors (nucleophiles) and acceptors (electrophiles). researchgate.net This detailed mechanistic understanding is essential for optimizing reaction conditions to improve yields and for designing new synthetic routes to complex molecules based on the pyran scaffold.

Derivatization Strategies and Chemical Reactivity of Ethyl 4 Oxo 4h Pyran 2 Carboxylate

Functionalization of the Pyran-4-one Ring

The pyran-4-one ring of ethyl 4-oxo-4H-pyran-2-carboxylate is susceptible to various chemical transformations, allowing for the introduction of diverse functional groups at several positions.

Substitution Reactions at C-2, C-3, C-5, and C-6 Positions

The electrophilic nature of the C-2, C-3, C-5, and C-6 positions of the pyran-4-one ring makes them targets for nucleophilic attack and other substitution reactions. researchgate.net The reactivity of these positions is influenced by the electron-withdrawing character of the ring oxygen and the carbonyl group.

Research has shown that the C-6 position is highly reactive towards nucleophiles, a characteristic enhanced by conjugation and the presence of activating groups. researchgate.net For instance, the methyl groups at positions 2 and 6 of 4H-pyran-4-one derivatives can undergo condensation with aldehydes. researchgate.net The reactivity at C-2 is also significant, with studies demonstrating enantioselective radical additions at this position, which can be influenced by the presence of an acyloxy substituent. nih.gov

The functionalization at the C-3 and C-5 positions has also been explored. For example, the synthesis of 3,5-diphenyl-4H-pyran-4-one derivatives with hydroxymethyl and carboxaldehyde groups at the 2 and 6 positions has been achieved from their bromomethyl precursors. researchgate.net The table below summarizes some examples of substitution reactions on the pyran-4-one ring.

PositionReaction TypeReagentsProduct Type
C-2, C-6CondensationAldehydesStyryl derivatives
C-2Radical AdditionAlkyl radicals, Lewis acidChiral pyran derivatives
C-2, C-6BrominationN-BromosuccinimideBromomethyl derivatives
C-3AcylationPropionyl chlorideEthyl 4-oxo-3-(propionyloxy)-4H-pyran-2-carboxylate

Ester and Carboxylic Acid Group Modifications

The ester group at the C-2 position and its corresponding carboxylic acid are key handles for derivatization. The ester can be hydrolyzed to the carboxylic acid, which in turn can be converted to a variety of other functional groups. chempap.org For instance, 5-substituted 4-oxo-4H-pyran-2-carboxylic acids have been prepared through the oxidation of the corresponding 2-hydroxymethyl derivatives. chempap.org

These carboxylic acids can then undergo esterification with different alcohols or be converted into amides by reacting with amines. chempap.org These modifications are crucial for tuning the properties of the molecule for various applications. For example, the synthesis of amides from 5-benzyloxy-4-oxo-4H-pyran-2-carboxylic acid has been reported. chempap.org

Synthesis of Fused-Ring Heterocyclic Systems Derived from this compound

The reactivity of this compound makes it a valuable precursor for the synthesis of more complex, fused-ring heterocyclic systems. mdpi.com These systems are of great interest due to their potential biological activities.

Formation of Pyrano[2,3-c]pyrrolidines

One notable application of this compound is in the synthesis of pyrano[2,3-c]pyrrolidines. This transformation can be achieved through reactions with azomethine ylides. mdpi.com These cycloaddition reactions offer a chemoselective route to construct these multi-substituted fused systems. The synthesis of pyrano[2,3-c]pyrazoles is another important transformation, often achieved through multi-component reactions involving hydrazine (B178648) derivatives. nih.govacs.orgarkat-usa.org

Generation of Pyranoquinoline and Chromene Analogues

This compound and its derivatives are also key starting materials for the synthesis of pyranoquinolines and chromenes. Pyranoquinolines can be synthesized through one-pot, multi-component reactions involving various aryl glyoxal (B1671930) derivatives, 4-hydroxyquinolin-2(1H)-one, and ethyl cyanoacetate. nih.gov These reactions are often catalyzed by nanocatalysts and can be optimized by varying solvents and co-catalysts. nih.gov

Chromene derivatives, which are benzopyran structures, can also be synthesized from precursors related to this compound. For instance, the condensation of resorcinol (B1680541) with ethyl acetoacetate (B1235776) is a common method to produce the core structure of certain chromene derivatives. smolecule.com The table below highlights some of the fused heterocyclic systems derived from this scaffold.

Fused SystemSynthetic ApproachKey Reagents
Pyrano[2,3-c]pyrrolidinesCycloadditionAzomethine ylides
Pyrano[2,3-c]pyrazolesMulti-component reactionHydrazine hydrate (B1144303), malononitrile, aldehydes
PyranoquinolinesMulti-component reactionAryl glyoxals, 4-hydroxyquinolin-2(1H)-one, ethyl cyanoacetate
ChromenesCondensation/CyclizationResorcinol, ethyl acetoacetate

Mechanistic Aspects of Derivatization Reactions

The derivatization reactions of this compound proceed through various mechanisms depending on the reagents and conditions employed. In the formation of pyranoquinolines, the proposed mechanism involves the initial coupling of the catalyst with the carbonyl groups of the aryl glyoxal. nih.gov This is followed by a Knoevenagel condensation between the aryl glyoxal and ethyl cyanoacetate. nih.gov

In the synthesis of fused systems, the initial step often involves a Michael addition of a nucleophile to the electron-deficient pyran ring. For example, in the formation of pyran-fused cholestane (B1235564) derivatives, the reaction proceeds via an initial aldol (B89426) reaction followed by a cyclization reaction with malononitrile. arkat-usa.org

The decomposition of derivatives, such as ethyl 6-azido-4-oxo-4H-chromen-2-carboxylate, has also been studied mechanistically, with evidence suggesting the participation of an N-acetoxyacetamido intermediate that rearranges intermolecularly. rsc.org Understanding these mechanisms is crucial for controlling the regioselectivity and stereoselectivity of the reactions and for designing new synthetic routes to novel heterocyclic compounds.

Studies on Nucleophilic and Electrophilic Reactivity

The structure of this compound, also known as ethyl comanate, features multiple sites susceptible to nucleophilic attack: the ester carbonyl carbon, the C-4 pyrone carbonyl carbon, and the C-2 and C-6 positions of the pyran ring, which are activated by the electron-withdrawing nature of the ring oxygen and the carbonyl group.

Research has demonstrated that the ester group at the C-2 position can be readily modified. For instance, it undergoes smooth hydrolysis to the corresponding carboxylic acid, 6-(trifluoromethyl)comanic acid, when refluxed in 20% hydrochloric acid. researchgate.net Furthermore, treatment with ammonia (B1221849) can lead to the formation of amides, highlighting the susceptibility of the ester to ammoniolysis. researchgate.net The reaction of 5-benzyloxy-4-oxo-4H-pyran-2-carboxylic acid with various amines, such as isopropylamine (B41738) in the presence of triethylamine, has been shown to produce the corresponding N-substituted amides. chempap.org

The pyran-4-one ring itself is a key center of reactivity. It readily reacts with binucleophilic agents, which can lead to the opening of the pyran ring followed by the formation of new heterocyclic systems. researchgate.net The reaction with hydrazine hydrate, for example, can yield 4-oxo-6-phenyl-4H-pyran-2-carbohydrazide. researchgate.net Similarly, reactions with hydroxylamine (B1172632) have been used to produce derivatives like 4-oxo-6-phenyl-4H-pyran-2-carbohydroxamic acid. researchgate.net These transformations underscore the electrophilic nature of the pyran ring carbons, which serve as sites for the initial nucleophilic attack.

The following table summarizes key nucleophilic derivatization reactions of this compound and its close analogues.

ReactantReagent/NucleophileConditionsProduct
Ethyl 6-(trifluoromethyl)-4-oxo-4H-pyran-2-carboxylate20% HClReflux6-(Trifluoromethyl)comanic acid
Ethyl 6-(trifluoromethyl)-4-oxo-4H-pyran-2-carboxylate20% AmmoniaVaries4-Oxo-6-(trifluoromethyl)-4H-pyran-2-carboxamide
6-Phenylcomanic acidHydrazine hydrate-4-Oxo-6-phenyl-4H-pyran-2-carbohydrazide
6-Phenylcomanic acidHydroxylamine-4-Oxo-6-phenyl-4H-pyran-2-carbohydroxamic acid
5-Benzyloxy-4-oxo-4H-pyran-2-carboxylic acidIsopropylamine, TriethylamineAcetone, Room Temp.N-Isopropyl-5-benzyloxy-4-oxo-4H-pyran-2-carboxamide

This table presents data synthesized from research findings. researchgate.netchempap.org

Analysis of Intermolecular Rearrangements

The reaction of 4-pyrone derivatives with 1,2-binucleophiles is a prominent example of processes that involve intermolecular rearrangement, often proceeding through an ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) mechanism. researchgate.net In these reactions, the binucleophile initially attacks an electrophilic carbon on the pyranone ring, leading to a ring-opened intermediate. This intermediate then undergoes an intramolecular cyclization to form a new, rearranged heterocyclic ring system.

Studies on related 3-vinyl-4H-chromen-4-ones, which share the core pyrone reactivity, demonstrate that reactions with binucleophiles such as hydrazine, phenylhydrazine (B124118), and hydroxylamine proceed under mild conditions to afford pyrazole (B372694) and isoxazole (B147169) derivatives in high yields. researchgate.net The reaction involves an initial nucleophilic attack on the pyran ring, followed by ring opening and subsequent closure to form the new five-membered heterocyclic ring. For example, the reaction of ethyl 3-(4-oxo-4H-chromen-3-yl)prop-2-enoates with hydrazine results in the formation of pyrazole derivatives, not simple addition products. researchgate.net

A similar reactivity pattern is observed with other pyran-4-one systems. The reaction of 6-phenylcomanic acid with phenylhydrazine gives rise to 3-(1,5-diphenyl-1H-pyrazol-3-yl)-2-(2-phenylhydrazono)propionic acid, a significant molecular rearrangement from the starting pyrone structure. researchgate.net Likewise, the reaction of 2,6-dicyano-4H-pyran-4-one with hydrazine hydrate leads to the formation of a pyrazolyl-acetamide derivative, demonstrating a profound structural reorganization. nih.gov

These transformations highlight a key strategy for leveraging the pyran-4-one core to synthesize other important heterocyclic scaffolds. The initial intermolecular interaction with the nucleophile triggers a cascade of bond-breaking and bond-forming events that result in a completely rearranged molecular architecture.

The table below outlines examples of such intermolecular rearrangement reactions involving pyran-4-one systems.

Starting Pyran-4-one DerivativeBinucleophileConditionsRearranged Product
Ethyl 3-(6-chloro-4-oxo-4H-chromen-3-yl)prop-2-enoateHydrazineEthanol (B145695), Room Temp.Ethyl 2-(5-(5-chloro-2-hydroxyphenyl)-1H-pyrazol-3-yl)acetate
Ethyl 3-(4-oxo-4H-chromen-3-yl)prop-2-enoateHydroxylamineEthanol, Room Temp.Ethyl 2-(5-(2-hydroxyphenyl)isoxazol-3-yl)acetate
6-Phenylcomanic acidPhenylhydrazine-3-(1,5-Diphenyl-1H-pyrazol-3-yl)-2-(2-phenylhydrazono)propionic acid
2,6-Dicyano-4H-pyran-4-oneHydrazine hydrateEthanol, ~20 °C2-(5-Amino-1H-pyrazol-3-yl)acetamide

This table presents data synthesized from research findings. researchgate.netresearchgate.netnih.gov

Biological Activities and Pharmacological Applications of Ethyl 4 Oxo 4h Pyran 2 Carboxylate Derivatives

Anticancer and Antitumor Potentials

The 4H-pyran motif is a key component in various compounds recognized for their antitumoral properties. mdpi.com Research has focused on synthesizing and evaluating new derivatives for their ability to combat cancer, with promising results in preclinical studies.

A significant body of research has demonstrated the cytotoxic effects of 4H-pyran derivatives against various human cancer cell lines. Studies have particularly highlighted their efficacy against colorectal cancer cell lines such as HCT-116 and LoVo. nih.gov

In one study, a series of novel 4H-pyran derivatives were synthesized and evaluated for their antiproliferative activity against HCT-116 cells. mdpi.com Several of these derivatives exhibited potent cytotoxicity. For instance, compounds designated as 4g and 4j were identified as having significant cytotoxic effects. mdpi.com Similarly, another investigation into benzochromenopyrimidine derivatives, which incorporate a pyran-based ring system, identified a compound, 5-(2-Methoxyphenyl)-3-phenyl-3,5-dihydro-4H-benzo osti.govcapes.gov.brchromeno[2,3-d]pyrimidine-4,6,11-trione , as a highly potent inhibitor against HCT-116, LoVo, and A549 (human lung cancer) cell lines. nih.gov This compound showed a substantial decrease in the half-maximal inhibitory concentration (IC50) values, indicating strong cytotoxic activity against cancer cells while maintaining lower toxicity towards normal cells. nih.gov

Table 1: In Vitro Cytotoxicity of 4H-Pyran Derivatives against HCT-116 Cancer Cells This table is interactive. You can sort and filter the data.

Compound ID Cell Line IC50 (µM) Source(s)
Derivative 4g HCT-116 1.40 mdpi.com
Derivative 4j HCT-116 1.83 mdpi.com
5-(2-Methoxyphenyl)-3-phenyl...trione HCT-116 <10 nih.gov
3-benzyl-5-(3-hydroxyphenyl)...trione HCT-116 11.2 nih.gov
3-benzyl-5-phenyl...trione HCT-116 12.5 nih.gov

The antiproliferative effects of 4H-pyran derivatives are linked to their ability to interfere with the cell division cycle. mdpi.com One of the key mechanisms identified is the inhibition of Cyclin-Dependent Kinase 2 (CDK2). mdpi.comresearchgate.net CDK2 is a crucial enzyme that promotes tumorigenesis by controlling cell cycle progression, and its overexpression is linked to colorectal cancer. mdpi.comresearchgate.net

Molecular docking simulations have shown that 4H-pyran derivatives can effectively bind to the ATP binding pocket of the CDK2 enzyme. mdpi.com This interaction inhibits the enzyme's activity, thereby halting the cell cycle and preventing cancer cell proliferation. The 4H-pyran scaffold is considered a valid anticancer target specifically because of its potential to act as a CDK2 inhibitor. mdpi.com

The oncostatic, or tumor-inhibiting, effects of these derivatives are demonstrated by their capacity to significantly reduce the viability and proliferation of cancer cells. nih.gov The cytotoxic activities detailed in in vitro assays against cell lines like HCT-116 and LoVo serve as a direct measure of their oncostatic potential. nih.gov By inducing cytotoxicity and inhibiting critical cell cycle enzymes like CDK2, these compounds effectively suppress tumor cell growth. mdpi.comnih.gov The identification of derivatives with high potency and selectivity against cancer cells underscores their promise as hit compounds for the development of new anticancer therapies. nih.gov

Antimicrobial Spectrum and Efficacy

In addition to their anticancer properties, derivatives of Ethyl 4-oxo-4H-pyran-2-carboxylate are recognized for their broad-spectrum antimicrobial activity.

Substituted 4H-pyrans have been tested against a variety of pathogenic bacterial strains, showing notable efficacy, particularly against Gram-positive bacteria. mdpi.com In studies evaluating a range of 4H-pyran derivatives, compounds 4g and 4j were found to inhibit all tested Gram-positive isolates, with IC50 values lower than the reference antibiotic, ampicillin, against certain strains. mdpi.com Another study involving spiro-4H-pyran derivatives noted moderate antibacterial activity against standard strains of Staphylococcus aureus and Streptococcus pyogenes. nih.gov However, activity against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa was generally less remarkable. mdpi.comnih.gov

Table 2: Antibacterial Activity of Selected 4H-Pyran Derivatives This table is interactive. You can sort and filter the data.

Compound ID Bacterial Strain Type Activity (IC50 in µM) Source(s)
Derivative 4g S. aureus (NCTC 7447) Gram-positive 0.96 mdpi.com
Derivative 4j S. aureus (NCTC 7447) Gram-positive 1.10 mdpi.com
Derivative 4g S. epidermidis (ATCC 12228) Gram-positive 1.90 mdpi.com
Derivative 4j S. epidermidis (ATCC 12228) Gram-positive 1.40 mdpi.com
Derivative 4g E. faecalis (ATCC 29212) Gram-positive 0.96 mdpi.com
Derivative 4j E. faecalis (ATCC 29212) Gram-positive 0.96 mdpi.com
Spiro-pyran 5d S. aureus Gram-positive Moderate nih.gov
Spiro-pyran 5d S. pyogenes Gram-positive Moderate nih.gov
Spiro-pyran 5d E. coli Gram-negative Inactive (MIC ≥512 µg/mL) nih.gov

The structural framework of pyran-4-one is a key feature in several compounds with potent antiviral activities.

HIV-1 Integrase Inhibition: HIV-1 integrase (IN) is a viral enzyme essential for replication, making it a prime target for antiretroviral drugs. nih.gov A series of 3-hydroxy-pyran-4-one-2-carboxamide (HPCAR) derivatives have been specifically designed and identified as potent HIV-1 IN inhibitors. nih.govnih.gov These compounds feature a chelating triad (B1167595) that is crucial for binding to the enzyme's active site. nih.gov Through structural optimization, a derivative named HPCAR-28 emerged as a highly promising anti-HIV agent, exhibiting inhibitory activity against HIV-1 IN in the low nanomolar range, comparable to the established drug Raltegravir. nih.govnih.gov Earlier halo-benzyl derivatives, HPb and HPd , also showed significant HIV-1 IN inhibition with IC50 values of 0.37 µM and 0.7 µM, respectively. nih.gov

Anti-influenza Activity: Derivatives containing the 4H-pyran ring have been developed as effective inhibitors of the influenza virus. youtube.com A class of compounds known as 4-guanidino-4H-pyran-6-carboxamides, which are related to the antiviral drug Zanamivir, function as potent inhibitors of influenza virus sialidases (neuraminidases). youtube.com Inhibition of this enzyme is a key strategy for controlling influenza infections. Furthermore, a screening of small organic chemicals identified (Z)-1-((5-fluoro-1H-indol-3-yl)methylene)-6-methyl-4-thioxo-4,5-dihydrofuro[3,4-c]pyridin-3(1H)-one (15a) , a compound with a related core structure, as a hit compound with inhibitory activity against influenza A (H1N1, H3N2) and B viruses, with EC50 values between 17.4 and 21.1 µM. Its analogs also demonstrated comparable or superior anti-influenza activity.

Antitubercular Activity

The emergence of multidrug-resistant strains of Mycobacterium tuberculosis has created an urgent need for novel antitubercular agents. Pyran-based structures are recognized for their potential in this area, with the tetrahydropyran (B127337) ring being a component of aminoglycoside antitubercular drugs like streptomycin. nih.govplos.org

While direct studies on this compound derivatives are limited, research on structurally related 2-amino-4H-pyran-3-carbonitrile derivatives has shown promising results. nih.govuel.ac.uk In a study evaluating a series of these compounds, several derivatives exhibited significant in vitro antitubercular activity. nih.govuel.ac.uk For instance, compound 40 from this series was identified as the most potent, with a Minimum Inhibitory Concentration (MIC) of approximately 8 µM, which is comparable to the broad-spectrum antibiotic ciprofloxacin (B1669076) and more potent than the first-line antitubercular drug pyrazinamide. uel.ac.uk Molecular docking studies suggested that these pyran derivatives may exert their effect by inhibiting thymidylate kinase, a crucial enzyme in bacterial DNA synthesis. nih.govuel.ac.uk

Interactive Table: Antitubercular Activity of Selected 2-amino-4H-pyran-3-carbonitrile Derivatives. nih.govuel.ac.uk

CompoundMIC (µM)
27 ~16-18
30 ~16-18
40 ~8
41 ~16-18
50 ~16-18
51 ~16-18
60 ~16-18
Streptomycin ~16-18
Ciprofloxacin ~8
Pyrazinamide >24

Antioxidant and Anti-inflammatory Profiles

Oxidative stress and inflammation are implicated in the pathogenesis of numerous chronic diseases. Derivatives of 4H-pyran have demonstrated notable antioxidant and anti-inflammatory properties.

In a study of various 4H-pyran derivatives, compounds 4g and 4j were identified as potent antioxidants. nih.govresearchgate.net They exhibited strong DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging activity, with compound 4j being more efficient than the standard antioxidant Butylated Hydroxytoluene (BHT). nih.govresearchgate.net

Interactive Table: Antioxidant Activity of Selected 4H-Pyran Derivatives. nih.govresearchgate.net

CompoundDPPH Scavenging IC50 (mM)
4g 0.329
4j 0.1941
BHT (Reference) 0.245

Furthermore, a kojic acid derivative, (5-hydroxy-4-oxo-4H-pyran-2-yl)methyl 6-hydroxynaphthalene-2-carboxylate , has been shown to possess significant anti-inflammatory effects. This compound was found to suppress the production of key inflammatory mediators, nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2), in lipopolysaccharide (LPS)-stimulated cells. Its mechanism of action involves the inhibition of the nuclear translocation of NF-κB, a critical transcription factor in the inflammatory response.

Modulation of Enzyme Activities and Receptor Interactions

Glutamate (B1630785) Decarboxylase Inhibition

Based on the available scientific literature, there is currently no specific information regarding the inhibition of glutamate decarboxylase by this compound derivatives.

Src Kinase Inhibition

Src family kinases (SFKs) are non-receptor tyrosine kinases that play a crucial role in cancer progression, making them a key target for anticancer drug development. Several derivatives of 4-oxo-4H-pyran have been investigated as potential Src kinase inhibitors.

One study focused on the design and synthesis of novel 6-substituted-5-benzyloxy-4-oxo-4H-pyran-2-carboxamides as Src inhibitors. Additionally, research on 4-aryl-4H-naphthopyran derivatives revealed that the unsubstituted 4-phenyl analog 4a exhibited Src kinase inhibitory activity with an IC50 value of 28.1 µM. d-nb.info Other derivatives in this series, such as compound 4h with a pyridine (B92270) ring and 4i with a 1-methylnitroimidazole moiety, also showed good inhibitory activity against Src kinase. d-nb.info

Broader Pharmacological Significance of Pyran-based Heterocycles

The pyran scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active molecules. nih.govorientjchem.org The versatility of the pyran ring allows for the synthesis of a diverse range of derivatives with a wide spectrum of pharmacological activities.

Beyond the activities already discussed, pyran-based heterocycles have been reported to possess:

Anticancer activity : Many pyran derivatives have demonstrated cytotoxic effects against various cancer cell lines. nih.gov

Antimicrobial and Antiviral effects : The pyran nucleus is present in compounds with antibacterial, antifungal, and antiviral properties, including activity against HIV and hepatitis C. nih.govorientjchem.org

Neuroprotective properties : Certain flavonoids and xanthones containing a pyran ring have shown potential in the context of neurodegenerative diseases like Alzheimer's disease. nih.gov

Other activities : A broad range of other biological effects have been attributed to pyran derivatives, including anti-diabetic, anti-malarial, and anti-spasmolytic properties. orientjchem.orgresearchhub.com

The continued exploration of pyran-based compounds, including derivatives of this compound, holds significant promise for the discovery and development of new therapeutic agents for a variety of diseases.

Structure Activity Relationship Sar Studies and Rational Drug Design

Systematic Investigation of Substituent Effects on Biological Activity

The foundational structure of ethyl 4-oxo-4H-pyran-2-carboxylate features a planar heterocyclic ring. mdpi.comresearchgate.net This planarity, combined with the electronic properties of the ketone and ester functional groups, provides a rigid scaffold for designing new compounds. SAR studies on related structures have demonstrated that substitutions on the pyran ring are critical for biological activity.

For instance, in a series of 4H-chromene analogs, which share a similar pyranone-containing core, the functional group at the 6-position was found to be a key determinant of bioactivity. acs.org A study on these compounds as antagonists for antiapoptotic Bcl-2 proteins revealed that this position can accommodate a variety of groups, with a bromo substituent not being essential for activity. The introduction of different alkyl groups at this position directly influenced binding affinities to target proteins like Bcl-2, Bcl-XL, and Bcl-w. acs.org

Similarly, research on a series of 4H-pyran derivatives designed as antioxidant and anticancer agents showed that the nature of the substituent on a phenyl group attached to the pyran ring significantly affects their potency. nih.gov As detailed in the table below, compounds with specific substitutions exhibited enhanced radical scavenging activity and cytotoxicity against HCT-116 cancer cells. nih.gov

CompoundSubstituentDPPH Scavenging Activity (% at 1 mg/mL)Reducing Power (EC₅₀, mM)
4d4-Cl65.250.149
4g4-OH, 3-OCH₃90.500.072
4j4-OH88.000.074
4l3,4-di-OH70.200.205
4m2,5-di-OH69.000.211
BHT (Reference)-95.300.089

This table summarizes the antioxidant activities of select 4H-pyran derivatives, highlighting the impact of different substituents on their potency compared to the reference antioxidant BHT. Data sourced from nih.gov.

While the parent compound, this compound, is achiral, the introduction of substituents, particularly at the C4 position of the pyran ring, frequently creates a chiral center. The resulting stereochemistry can have a profound impact on the pharmacological profile of the derivatives.

The synthesis of bioactive 4H-pyran and 4H-chromene derivatives often results in a racemic mixture, and the biological activity of the individual enantiomers can differ significantly. nih.govumn.edu For example, in a lead optimization campaign for CDK9 inhibitors, chemists synthesized and evaluated distinct stereoisomeric pairs. nih.gov This separation is crucial because the three-dimensional arrangement of atoms is fundamental for molecular recognition by a biological target. One enantiomer may fit perfectly into a receptor's binding site, eliciting a strong therapeutic response, while the other may be inactive or even contribute to off-target effects. This underscores the importance of stereochemistry in the design and evaluation of drugs derived from the pyran scaffold.

Ligand-Target Interaction Studies

Understanding how these molecules interact with their biological targets at a molecular level is crucial for rational drug design. These studies help to elucidate the determinants of binding affinity and specificity, providing a structural basis for molecular recognition.

Derivatives of the pyran scaffold have been shown to interact with a variety of biological targets with high affinity and specificity. In the case of 4H-chromene analogues designed to antagonize Bcl-2 family proteins, a positive correlation was observed between their binding affinities for these antiapoptotic proteins and their in vitro cytotoxicity. acs.org This suggests that the antiapoptotic Bcl-2 proteins are the primary cellular targets for these compounds. acs.org

Further demonstrating specificity, a kojic acid derivative featuring a 5-hydroxy-4-oxo-4H-pyran-2-yl)methyl moiety was found to strongly suppress the production of inflammatory mediators such as nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2). nih.gov The study revealed that this inhibition was achieved by selectively suppressing upstream signaling cascades involving Syk, Src, and NF-κB, indicating a specific mechanism of action rather than general cytotoxicity. nih.gov The strategic introduction of carboxylate groups in the development of CDK9 inhibitors was also a key factor in enhancing selectivity and reducing off-target toxicities. nih.gov

The structural foundation for these specific interactions begins with the core scaffold. X-ray crystallography of this compound shows a completely planar heterocyclic ring, with the ester's carbonyl group arranged in an anti conformation relative to the ring's C-O bond. mdpi.combohrium.com In its crystalline form, molecules are held together by weak C-H to O=C hydrogen bonds, forming distinct ribbon-like structures. mdpi.com

This defined geometry provides a rigid framework upon which substituents can be placed to interact with target proteins. For Bcl-2 antagonists, the pyran-containing core acts as a scaffold that presents substituents at specific vectors to interact with binding pockets on the protein surface. acs.org The molecular recognition is driven by the precise fit of the ligand into the target, governed by the shape and electronic properties of the functional groups.

The inhibitory action of the anti-inflammatory kojic acid derivative provides a more detailed example of molecular recognition. Its ability to suppress the nuclear translocation of NF-κB subunits (p65 and p50) implies a specific interaction that physically blocks a key step in the inflammatory signaling pathway. nih.gov The molecule's hydroxyl and carboxylate groups are critical features that are recognized by the cellular machinery, leading to the observed therapeutic effect. nih.gov

Chemoinformatic Approaches to SAR and Drug Lead Optimization

Modern drug discovery heavily relies on chemoinformatic tools to analyze SAR data and guide the optimization of lead compounds. These computational approaches allow researchers to build predictive models that correlate structural features with biological activity, accelerating the design of more potent and selective molecules.

The data generated from systematic studies, such as the evaluation of substituted pyrans as antioxidant agents or Bcl-2 antagonists, are ideal inputs for developing Quantitative Structure-Activity Relationship (QSAR) models. acs.orgnih.gov These models can identify key physicochemical properties and structural motifs that are essential for activity, enabling the virtual screening of new potential derivatives before committing to their chemical synthesis.

A practical application of this approach is seen in the lead optimization of CDK9 inhibitors. nih.gov The decision to introduce a lipophilic spacer to modulate the distance between a basic nitrogen and a carboxylate group was based on established principles that such modifications can improve drug-like properties. nih.gov This type of rational design, which involves balancing multiple parameters like potency, selectivity, solubility, and metabolic stability, is often guided by chemoinformatic analysis. By modeling these properties, chemists can prioritize the synthesis of compounds that have the highest probability of becoming successful drug candidates, thereby optimizing the path from a preliminary hit to a clinical-stage molecule. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling for derivatives of the 4-oxo-4H-pyran scaffold, the core of this compound, has been employed to establish a mathematical correlation between the chemical structure and biological activity. These models are crucial for predicting the activity of novel compounds and for understanding the physicochemical properties that govern their therapeutic effects.

Research on a series of 1,4-dihydro-4-oxo-1-(2-thiazolyl)-1,8-naphthyridine derivatives, which share a similar oxo-pyridone core structure, has demonstrated the utility of QSAR in identifying key molecular features for anticancer activity. insilico.eunih.gov In these studies, various molecular descriptors are calculated for a set of compounds with known biological activities (e.g., IC₅₀ values). These descriptors, which quantify steric, electronic, and hydrophobic properties, are then used to build a regression model. For instance, a QSAR study on anti-HIV-1 activity of related heterocyclic compounds identified electronegativity, atomic masses, van der Waals volumes, molecular symmetry, and polarizability as important factors influencing their inhibitory action. rsc.org

In the context of this compound derivatives, QSAR models can be developed to predict their potential as, for example, anticancer or antioxidant agents. A hypothetical QSAR study for a series of pyran derivatives with antioxidant activity might reveal that the presence of electron-donating groups on a substituent ring and a certain range of lipophilicity (logP) are critical for enhanced radical scavenging ability.

A typical QSAR model can be represented by a linear equation:

log(1/IC₅₀) = β₀ + β₁(Descriptor₁) + β₂(Descriptor₂) + ... + βₙ(Descriptorₙ)

Where:

log(1/IC₅₀) is the biological activity.

β₀, β₁, β₂, ..., βₙ are the regression coefficients.

Descriptor₁, Descriptor₂, ..., Descriptorₙ are the molecular descriptors.

The following interactive table provides an example of data that could be used to generate a QSAR model for a series of hypothetical 4-oxo-4H-pyran-2-carboxylate derivatives tested for their anticancer activity.

CompoundSubstituent (R)logPMolecular WeightIC₅₀ (µM)log(1/IC₅₀)
1-H1.2184.1550.24.30
2-CH₃1.6198.1835.54.45
3-Cl2.0218.6020.14.70
4-OCH₃1.1214.1842.84.37
5-NO₂1.3229.1515.74.80

From such a dataset, a QSAR model could indicate that increasing molecular weight and the presence of an electron-withdrawing group like -NO₂ at a specific position are positively correlated with anticancer activity. These insights are invaluable for the rational design of new derivatives with potentially improved efficacy.

Pharmacophore Development and Ligand-Based Design

Pharmacophore modeling is another powerful tool in rational drug design that focuses on the three-dimensional arrangement of essential chemical features of a molecule required for its biological activity. tandfonline.com For this compound and its analogs, pharmacophore models can be developed based on a set of active compounds, even without knowledge of the specific biological target.

A typical pharmacophore model for a series of pyran derivatives might include features such as:

Hydrogen Bond Acceptors (HBA): The carbonyl oxygen at the 4-position and the ester carbonyl oxygen are prominent hydrogen bond acceptors. The ether oxygen in the pyran ring can also act as an HBA.

Hydrogen Bond Donors (HBD): Depending on the substituents, HBD features can be introduced. For example, a hydroxyl or an amino group on a substituent would introduce an HBD feature.

Hydrophobic/Aromatic Regions (HY/AR): The pyran ring itself and any aromatic substituents contribute to hydrophobic interactions.

Positive/Negative Ionizable Features: The introduction of acidic or basic functional groups can lead to ionizable features that may be crucial for interaction with the biological target.

For instance, in the design of anticancer agents targeting cyclin-dependent kinase 2 (CDK2), a valid target for some pyran derivatives, a pharmacophore model would likely highlight the importance of hydrogen bond interactions with key amino acid residues in the ATP binding pocket, such as Leu83 and Lys33. nih.govmdpi.com The pyran scaffold could serve as a central core to correctly position the necessary pharmacophoric features for optimal binding.

The following interactive table illustrates a hypothetical pharmacophore model derived from a set of active 4-oxo-4H-pyran-2-carboxylate derivatives.

Pharmacophoric FeatureDescriptionLocation on ScaffoldImportance for Activity
Hydrogen Bond Acceptor 1Interaction with a hydrogen bond donor on the receptor.C4-carbonyl oxygenHigh
Hydrogen Bond Acceptor 2Interaction with a hydrogen bond donor on the receptor.Ester carbonyl oxygenModerate
Hydrophobic CoreVan der Waals interactions with hydrophobic pockets of the receptor.Pyran ringHigh
Aromatic Ringπ-π stacking interactions with aromatic residues of the receptor.Substituent at C6 (if aromatic)Variable
Hydrogen Bond DonorInteraction with a hydrogen bond acceptor on the receptor.Substituent (e.g., -OH, -NH₂)High (if present)

Ligand-based drug design utilizes these pharmacophore models to screen virtual libraries of compounds to identify new molecules that match the pharmacophoric features and are therefore likely to be active. This approach has been successfully used to discover novel anticancer and antimicrobial agents based on various heterocyclic scaffolds. rsc.orgnih.gov By understanding the key structural motifs through SAR and pharmacophore modeling, medicinal chemists can rationally modify the this compound structure to enhance its therapeutic potential. mdpi.com

Environmental Fate and Toxicological Research Perspectives

Degradation Pathways and Environmental Persistence of Ethyl 4-oxo-4H-pyran-2-carboxylate and Analogues

The environmental fate of a chemical compound is dictated by its susceptibility to various degradation processes, which in turn determines its persistence and potential for long-term ecological impact. For this compound, a member of the pyran family of heterocyclic compounds, a comprehensive understanding of its degradation is crucial. While specific research on the environmental degradation of this compound is limited, insights can be drawn from studies on analogous pyran and carboxylic acid structures.

Pyrans and their derivatives are known to be integral scaffolds in a wide array of natural products and pharmacologically active molecules. researchgate.netnih.gov Their presence in nature suggests that pathways for their biodegradation exist. naturalproducts.net The degradation of such compounds in the environment is typically governed by a combination of biotic (microbial) and abiotic (photolysis, hydrolysis) processes.

Biodegradation: Microbial communities in soil and water are the primary drivers of biotic degradation. The pyran ring, an oxygen-containing heterocycle, can be targeted by various microbial enzymatic systems. The degradation process likely involves initial transformations such as hydrolysis of the ethyl ester group to form the corresponding carboxylic acid, comanic acid. This reaction would increase the water solubility of the molecule, potentially affecting its mobility and bioavailability in environmental compartments. Subsequent steps would likely involve ring-opening reactions, a common strategy employed by microorganisms to break down heterocyclic structures, eventually leading to mineralization into carbon dioxide and water. The development of sustainable and biodegradable catalysts, such as those derived from alginic acid, for the synthesis of 4H-pyran derivatives underscores the focus on the environmental compatibility of this class of compounds. researchgate.net

Abiotic Degradation: Aboitic degradation mechanisms are equally important for understanding the persistence of this compound.

Photodegradation: Many organic molecules are susceptible to degradation upon absorption of sunlight. The 4-pyrone structure contains chromophores that can absorb UV radiation, potentially leading to photochemical reactions. scispace.com Studies on other cyclic compounds, such as pesticides, show that direct photolysis can lead to bond cleavage and the formation of various intermediates. scispace.com For instance, research on the photodegradation of 4-hydroxy-4,9-dihydro-4H-xanthen-4-ones, which contain a related α-hydroxyketone fragment, demonstrates their sensitivity to UV irradiation. bohrium.com The primary photodegradation pathway for this compound could involve cleavage of the ester bond or rearrangement and fragmentation of the pyran ring.

Hydrolysis: The ester functional group in this compound is susceptible to hydrolysis, particularly under alkaline or acidic conditions, which are common in various environmental matrices. This reaction would yield ethanol (B145695) and the corresponding comanic acid. The rate of hydrolysis is a key factor in determining the compound's persistence in aquatic environments. Studies on the selective hydrolysis of related bicyclic heteroaryl carboxylaldehydes have shown that the stability of ester groups can vary significantly based on their position on the heterocyclic ring, a principle that would also apply here. acs.org

Ecotoxicological Impact Assessment Methodologies

To evaluate the potential environmental risk of chemicals like this compound, a standardized set of ecotoxicological tests is employed. These methods are designed to assess the adverse effects of a substance on representative organisms from different trophic levels of an ecosystem. researchgate.net The Organization for Economic Co-operation and Development (OECD) provides a comprehensive set of guidelines for the testing of chemicals, which are widely accepted internationally. biobide.com

Ecotoxicity testing can be broadly categorized into aquatic and terrestrial assessments. The choice of test species and methodologies depends on the environmental compartments where the chemical is expected to be found. cabidigitallibrary.org

Aquatic Ecotoxicity Testing: Given the potential for chemicals to enter waterways, aquatic toxicity testing is fundamental. A tiered approach is often used, starting with acute tests on organisms from three key trophic levels.

Test GuidelineOrganismTrophic LevelEndpointPurpose
OECD 202 Daphnia magna (Water Flea)Primary ConsumerImmobilisation (EC50)Assesses acute toxicity to invertebrates over a 48-hour period.
OECD 201 Freshwater Algae (e.g., Pseudokirchneriella subcapitata)Primary ProducerGrowth Inhibition (EC50)Determines the effect on the growth of primary producers over a 72-hour period.
OECD 203 Fish (e.g., Zebrafish, Danio rerio)Secondary ConsumerMortality (LC50)Evaluates acute lethal toxicity to vertebrates over a 96-hour period. biobide.com

Terrestrial Ecotoxicity Testing: If a compound is likely to contaminate soil, terrestrial tests are necessary. These tests assess the impact on soil-dwelling organisms and plants.

Test GuidelineOrganism/SystemTrophic LevelEndpointPurpose
OECD 208 Terrestrial PlantsPrimary ProducerEmergence, Growth InhibitionEvaluates effects on seedling emergence and growth.
OECD 207 Earthworm (Eisenia fetida)DecomposerMortality (LC50)Assesses acute toxicity to important soil invertebrates.
OECD 216/217 Soil MicroorganismsDecomposerNitrogen/Carbon TransformationMeasures the impact on key microbial processes essential for soil fertility.

Advanced and Alternative Methods: In line with the "3Rs" principle (Replacement, Reduction, and Refinement of animal testing), new approach methodologies (NAMs) are being developed and validated. usda.gov These include in vitro assays, cell-based models, and computational models (e.g., Quantitative Structure-Activity Relationships, QSAR) to predict toxicity. usda.gov For example, the Zebrafish Embryo Test (ZET; OECD 236) is an alternative method that uses fish embryos to assess acute toxicity, reducing the need for adult fish testing. biobide.com Microbial biosensors, such as luminescence-based bacteria, can also be used for rapid toxicity screening of contaminated soil or water samples. nih.gov

The assessment of this compound would involve a selection of these standardized tests to build a comprehensive ecotoxicological profile, identifying potential hazards to aquatic and terrestrial ecosystems.

Mechanistic Studies of Chemical Transformation in Environmental Matrices

Understanding the chemical transformation mechanisms of this compound in environmental matrices like soil and water is key to predicting its fate, persistence, and the formation of potential transformation products, which may themselves be of toxicological concern. The primary abiotic transformation pathways for this compound are expected to be hydrolysis and photolysis.

Hydrolysis Mechanisms: The ester linkage in this compound is a prime site for hydrolysis. The reaction involves the nucleophilic attack of a water molecule on the carbonyl carbon of the ester. This process can be catalyzed by acid or base, which are naturally present in different environmental settings.

Base-Catalyzed Hydrolysis (Saponification): In neutral to alkaline waters, the hydroxide (B78521) ion (OH⁻) acts as a nucleophile, attacking the ester carbonyl. This is typically a second-order reaction, and the rate is dependent on both the concentration of the ester and the hydroxide ion. The process is generally irreversible as the resulting carboxylate anion is resonance-stabilized and shows little tendency to react with the alcohol.

Acid-Catalyzed Hydrolysis: In acidic conditions, the carbonyl oxygen of the ester is protonated, which makes the carbonyl carbon more electrophilic and thus more susceptible to attack by water. This process is reversible.

The product of hydrolysis in both cases is 5-hydroxy-4-oxo-4H-pyran-2-carboxylic acid (comanic acid) and ethanol. mdpi.com The rate of hydrolysis would be influenced by pH, temperature, and the presence of dissolved organic matter which can sometimes catalyze such reactions.

Photochemical Transformation Mechanisms: The 4-pyrone ring system is known to be photochemically active. Upon absorbing UV light, the molecule is promoted to an excited state, from which several reaction pathways are possible.

Proposed Photochemical ReactionPotential Intermediates/ProductsMechanistic Notes
Norrish Type I Cleavage Acyl and pyran-yl radicalsCleavage of the bond between the carbonyl group and the adjacent carbon atom in the ring. This can lead to decarbonylation and ring rearrangement.
Photoreduction Hydroxylated pyran derivativesIn the presence of a hydrogen donor (e.g., water, organic matter), the excited carbonyl group can abstract a hydrogen atom, leading to a radical intermediate that can be further reduced.
Photo-induced Hydrolysis Comanic acid, ethanolExcitation of the ester carbonyl could facilitate hydrolysis, potentially at a faster rate than ground-state thermal hydrolysis.
Ring Opening/Rearrangement Various acyclic compoundsThe excited pyran ring could undergo electrocyclic ring-opening or other rearrangements, leading to a variety of linear or alternative cyclic structures. rsc.org

Mechanistic studies often employ techniques like laser flash photolysis to detect transient intermediates and product analysis using chromatography coupled with mass spectrometry (GC-MS, LC-MS) to identify stable transformation products. scispace.com While direct mechanistic studies on the environmental transformation of this compound are not widely available, the principles derived from the study of other pyrones and esters provide a strong basis for predicting its behavior. scispace.comrsc.org

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Ethyl 4-oxo-4H-pyran-2-carboxylate, and what reaction conditions are critical for high yield?

  • Methodological Answer : The synthesis typically involves cyclocondensation or esterification of pyranone derivatives. For example, analogous compounds like ethyl 4H-pyran-4-one-2-carboxylate are synthesized via Claisen-Schmidt condensation under acidic or basic catalysis. Key parameters include temperature control (70–100°C), solvent selection (e.g., ethanol or THF), and stoichiometric ratios of reagents. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) is critical to isolate the product .

Q. What spectroscopic techniques are most effective for confirming the structure of this compound?

  • Methodological Answer :

  • NMR : 1^1H and 13^{13}C NMR can confirm the ester carbonyl (δ ~165–170 ppm) and pyranone ring protons (δ ~6.0–7.5 ppm). For example, pyranone ring protons in similar compounds show distinct splitting patterns due to conjugation .
  • IR : Strong absorption bands at ~1700–1750 cm1^{-1} (C=O stretching of ester and ketone groups) and ~1250 cm1^{-1} (C-O ester linkage) .
  • Mass Spectrometry (MS) : Molecular ion peaks at m/z 168.15 (molecular weight) and fragmentation patterns consistent with ester cleavage .

Advanced Research Questions

Q. How can contradictions in spectroscopic data (e.g., NMR vs. X-ray) be resolved when characterizing this compound?

  • Methodological Answer : Contradictions often arise from dynamic processes (e.g., tautomerism) or crystal packing effects. To resolve these:

  • Single-Crystal X-ray Diffraction (SCXRD) : Use SHELXL for refinement to determine precise bond lengths and angles. For example, SHELXL’s robust algorithms handle disorder and twinning in pyranone derivatives .
  • Variable-Temperature NMR : Identify temperature-dependent conformational changes (e.g., ring puckering) that may obscure room-temperature spectra .
  • DFT Calculations : Compare experimental NMR/X-ray data with computational models (e.g., B3LYP/6-31G*) to validate electronic structures .

Q. What computational methods complement experimental data in predicting the reactivity of this compound in novel reactions?

  • Methodological Answer :

  • Molecular Orbital Analysis : Use Gaussian or ORCA to calculate frontier orbitals (HOMO/LUMO) and predict nucleophilic/electrophilic sites. For example, the pyranone ring’s electron-deficient C-2 position is prone to nucleophilic attack .
  • Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., polar aprotic solvents stabilize transition states in SN2 mechanisms) .
  • Docking Studies : If targeting biological applications, dock the compound into enzyme active sites (e.g., using AutoDock Vina) to predict binding affinities .

Q. How do steric and electronic factors influence the regioselectivity of nucleophilic additions to this compound?

  • Methodological Answer :

  • Electronic Effects : The C-2 carbonyl is more electrophilic due to conjugation with the pyranone ring, favoring nucleophilic attack at this position. Substituents like ester groups further polarize the ring .
  • Steric Hindrance : Bulky nucleophiles (e.g., Grignard reagents) may favor C-6 addition due to reduced steric clash with the ester group at C-2. Kinetic vs. thermodynamic control can be probed via temperature-dependent experiments .
  • Experimental Validation : Use 13^{13}C NMR chemical shifts and X-ray crystallography to confirm regioselectivity in adducts .

Data Analysis and Optimization

Q. How can researchers optimize crystallization conditions for this compound to improve X-ray data quality?

  • Methodological Answer :

  • Solvent Screening : Test mixed solvents (e.g., ethanol/water or DCM/hexane) to induce slow evaporation and form high-quality crystals .
  • Temperature Gradients : Use thermal cycling (e.g., 4°C to room temperature) to reduce disorder.
  • SHELXD/SHELXE : Employ these programs for experimental phasing if heavy-atom derivatives are needed, especially for twinned crystals .

Q. What strategies address low reproducibility in synthetic yields of this compound?

  • Methodological Answer :

  • Design of Experiments (DoE) : Use factorial design to optimize variables (e.g., catalyst loading, solvent polarity).
  • In Situ Monitoring : Employ techniques like ReactIR to track reaction progression and identify side reactions .
  • Scale-Up Protocols : Ensure consistent stirring rates and heat transfer in larger batches to avoid localized overheating .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.